2-氨基吡啶亚甲基水杨醛

描述

Salicylidene 2-aminopyridine is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22. The purity is usually 95%.

BenchChem offers high-quality Salicylidene 2-aminopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Salicylidene 2-aminopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

金属离子检测的化学传感器

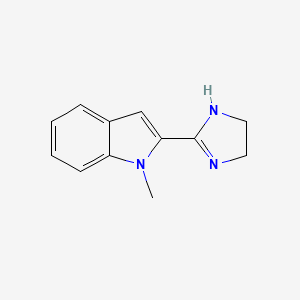

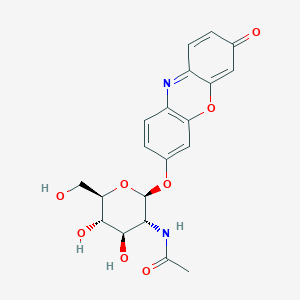

2-氨基吡啶亚甲基水杨醛已被确定为一种灵敏且选择性的化学传感器,用于检测 Cu(II)、Al(III) 和 Fe(III) 等金属离子。该应用在环境、生物和工业领域至关重要,在这些领域中,监测金属离子浓度至关重要。 该化合物在与 Al(III) 和 Fe(III) 结合后会发出荧光,并在与 Cu(II) 结合后发生颜色变化,可用于目视检测 {svg_1}.

光学材料中的光致过程

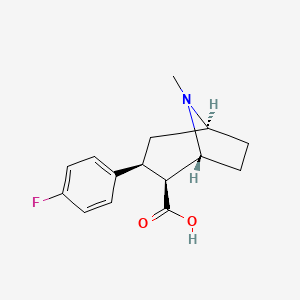

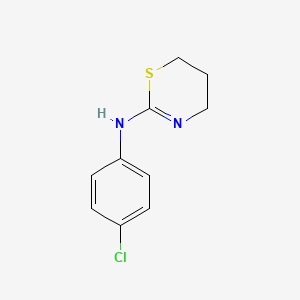

该化合物能够进行超快光致过程,使其成为光学材料的候选材料。 研究表明,2-氨基吡啶亚甲基水杨醛可以进行激发态分子内质子转移 (ESIPT),从而产生荧光物质,这些物质对开发光致变色材料和光学器件很有价值 {svg_2}.

非线性光学性质

2-氨基吡啶亚甲基水杨醛表现出非线性光学 (NLO) 性质,这对光控光学器件中的应用具有重要意义。 这些性质对于快速切换应用特别有价值,因为该化合物的光致变色涉及质子转移的快速动力学 {svg_3}.

席夫碱金属配合物中的分析应用

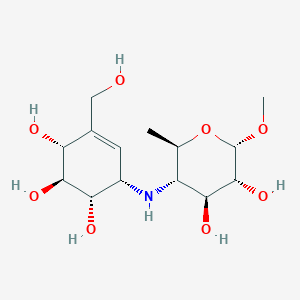

由 2-氨基吡啶亚甲基水杨醛衍生的席夫碱金属配合物具有许多分析应用。 它们可以作为配体与各种金属离子配位,这对于在分析化学中开发传感器和分析方法至关重要 {svg_4}.

生物学应用

涉及 2-氨基吡啶亚甲基水杨醛的席夫碱金属配合物的生物学应用多种多样。 它们包括抗菌素耐药性的对抗,其中该化合物与金属离子形成稳定配合物的能力可用于开发新的抗菌剂 {svg_5}.

晶格空腔中的光致变色

2-氨基吡啶亚甲基水杨醛可以在某些晶格的空腔内表现出光致变色现象,例如与脱氧胆酸形成的晶格。 该特性正在探索用于分子开关和数据存储设备中的应用,其中利用了该化合物在光照下改变颜色的能力 {svg_6}.

作用机制

Target of Action

Salicylidene 2-aminopyridine is a Schiff base compound Schiff bases are known to interact with various biological targets, including enzymes and metal ions, due to their ability to form complexes .

Mode of Action

The mode of action of Salicylidene 2-aminopyridine involves hydrolysis . The Schiff-base anion of this compound undergoes hydroxide-independent hydrolysis . This process is consistent with intramolecular catalysis by the phenoxide ion . The possibility of the intramolecular general base-catalysed hydration of the imine linkage by pyridine ring nitrogen of the imine is also suggested .

Pharmacokinetics

The hydrolysis of the compound, as mentioned earlier, could play a role in its bioavailability .

Result of Action

The result of the action of Salicylidene 2-aminopyridine is the hydrolysis of its Schiff-base anion . This hydrolysis is hydroxide-independent and is facilitated by intramolecular catalysis by the phenoxide ion .

Action Environment

The action of Salicylidene 2-aminopyridine can be influenced by environmental factors such as the presence of copper (II) ions . For instance, the copper (II) chelate, [CuL]+, undergoes acid-catalysed hydrolysis of the imine linkage . The mixed-ligand complexes [Cu(bipy)L]+, [Cu(phen)L]+, and [Cu(im)2L]+ (where bipy = 2, 2′-bipyridyl, phen = 1,10-phenanthroline, and im = imidazole) have also been found to be effective catalysts .

安全和危害

未来方向

Schiff bases like Salicylidene 2-Aminopyridine and their metal complexes have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry . Future research could focus on exploring these applications further, particularly in confronting challenges such as antimicrobial resistance and environmental pollution .

生化分析

Biochemical Properties

Salicylidene 2-aminopyridine is involved in a variety of biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, and these interactions are crucial to its function .

Cellular Effects

The effects of Salicylidene 2-aminopyridine on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Salicylidene 2-aminopyridine exerts its effects at the molecular level. It has binding interactions with biomolecules, can inhibit or activate enzymes, and can induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Salicylidene 2-aminopyridine change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Salicylidene 2-aminopyridine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Salicylidene 2-aminopyridine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Salicylidene 2-aminopyridine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Salicylidene 2-aminopyridine and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

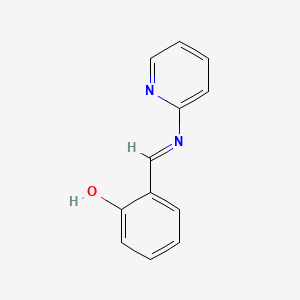

2-[(E)-pyridin-2-yliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOIUODXXXAPDU-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284542 | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17543-97-4, 1823-47-8 | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17543-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylidene 2-aminopyridene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Salicylidene-2-aminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)